4,6-Dichloro-2-(methylthio)pyrimidine

Overview

Description

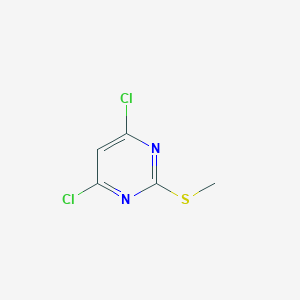

4,6-Dichloro-2-(methylthio)pyrimidine (DCSMP, CAS 6299-25-8) is a halogenated pyrimidine derivative characterized by two chlorine atoms at the 4- and 6-positions and a methylthio (-SMe) group at the 2-position. Its molecular formula is C₅H₄Cl₂N₂S, with a molecular weight of 195.07 g/mol. DCSMP serves as a versatile intermediate in organic synthesis due to its reactive halogen substituents and the electron-rich methylthio group, which facilitates nucleophilic aromatic substitution (NAS) and lithiation reactions .

DCSMP is commercially available and widely used to synthesize heterocyclic systems such as [1,4]oxathiino[2,3-d]pyrimidines , dihydropyrido[2,3-d]pyrimidines , and cyanopyrimidines . Its structural features enable regioselective functionalization at the 4-, 5-, and 6-positions, making it a cornerstone for constructing complex pharmacophores and agrochemicals. Spectroscopic studies, including vibrational spectroscopy and density functional theory (DFT) analyses, have elucidated its electronic properties, such as the electron-withdrawing effects of chlorine and the polarizable sulfur atom, which influence its reactivity .

Preparation Methods

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine: The Common Intermediate

All methods for preparing 4,6-dichloro-2-(methylthio)pyrimidine begin with the synthesis of 4,6-dihydroxy-2-methylpyrimidine. This intermediate is typically generated via cyclization of dimethyl malonate and acetamidine hydrochloride under basic conditions .

Procedure Overview:

-

Reaction Setup : In a methanol solution cooled to 0–5°C (ice bath), sodium methoxide is added, followed by dimethyl malonate and acetamidine hydrochloride.

-

Cyclization : The mixture is warmed to 18–25°C and stirred for 3–5 hours, forming 4,6-dihydroxy-2-methylpyrimidine.

-

Workup : Methanol is removed via reduced-pressure distillation, and the residue is dissolved in water. Adjusting the pH to 1–2 with HCl induces crystallization at 0°C, yielding a white solid (86–87% yield) .

| Parameter | Details |

|---|---|

| Reactants | Dimethyl malonate, acetamidine hydrochloride, sodium methoxide, methanol |

| Temperature | 18–25°C |

| Reaction Time | 3–5 hours |

| Yield | 86–87% |

| Key Step | pH adjustment to 1–2 for crystallization |

Chlorination Methods for this compound

Triphosgene Method

Triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to POCl3, offering reduced toxicity and easier handling.

Procedure:

-

Chlorination Setup : 4,6-Dihydroxy-2-methylpyrimidine is suspended in dichloroethane with N,N-diethylaniline.

-

Reagent Addition : A triphosgene solution in dichloroethane is added dropwise under reflux.

-

Reaction Completion : Refluxing for 6–8 hours ensures complete chlorination.

-

Purification : The organic layer is washed with HCl and water, dried (Na2SO4), concentrated, and recrystallized from dichloroethane with activated carbon.

| Parameter | Details |

|---|---|

| Chlorinating Agent | Triphosgene |

| Solvent | Dichloroethane |

| Catalyst | N,N-Diethylaniline |

| Temperature | Reflux (~83°C for dichloroethane) |

| Reaction Time | 6–8 hours |

| Yield | 90–92% |

| Melting Point | 42–44°C |

Advantages :

Phosphorus Oxychloride (POCl3) Method

POCl3 remains widely used despite its hazardous nature due to high efficiency.

Procedure:

-

Reaction Setup : 4,6-Dihydroxy-2-methylpyrimidine is suspended in POCl3 with N,N-diethylaniline.

-

Chlorination : The mixture is refluxed at 105–110°C for 6 hours.

-

Workup : Excess POCl3 is distilled off, and the residue is partitioned between dichloromethane and water. The organic layer is dried and concentrated.

| Parameter | Details |

|---|---|

| Chlorinating Agent | POCl3 |

| Catalyst | N,N-Diethylaniline |

| Temperature | 105–110°C |

| Reaction Time | 6 hours |

| Yield | 65–97% |

| Purity | >98% (after column chromatography) |

Challenges :

-

POCl3 is corrosive and requires stringent safety measures.

Oxalyl Chloride Method

Oxalyl chloride offers a milder alternative with comparable efficiency.

Procedure:

-

Reaction Setup : 4,6-Dihydroxy-2-methylpyrimidine is suspended in toluene with N,N-dimethylformamide (DMF).

-

Chlorination : Oxalyl chloride is added dropwise, and the mixture is refluxed for 6 hours.

-

Purification : The solvent is removed under reduced pressure, and the product is recrystallized from toluene.

| Parameter | Details |

|---|---|

| Chlorinating Agent | Oxalyl chloride |

| Solvent | Toluene |

| Catalyst | DMF |

| Temperature | Reflux (~110°C for toluene) |

| Reaction Time | 6 hours |

| Yield | 93% |

| Purity | 98.5% |

Advantages :

-

DMF acts as a Lewis acid catalyst, enhancing reaction rate.

Comparative Analysis of Chlorination Methods

| Method | Yield | Safety | Scalability | Environmental Impact |

|---|---|---|---|---|

| Triphosgene | 90–92% | High | Industrial | Low (non-toxic gas) |

| POCl3 | 65–97% | Low | Pilot-scale | High (acidic waste) |

| Oxalyl Chloride | 93% | Moderate | Lab-scale | Moderate |

Key Findings :

-

Triphosgene is optimal for large-scale production due to safety and yield .

-

POCl3 achieves the highest yields but poses significant handling risks .

-

Oxalyl chloride balances efficiency and safety for laboratory applications .

Industrial Applications and Scalability

The triphosgene method has been validated at scales up to 10L, producing 350g of product with 90% yield . Critical factors for industrial adoption include:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

Substitution: Phenylboronic acid, triphenylphosphine, palladium acetate, and a base such as sodium carbonate.

Oxidation: m-Chloroperbenzoic acid, dichloromethane as a solvent.

Major Products:

- Substituted pyrimidines with various functional groups depending on the nucleophile used.

- Sulfoxides and sulfones from the oxidation of the methylthio group.

Scientific Research Applications

Anticancer Research

One of the prominent applications of 4,6-Dichloro-2-(methylthio)pyrimidine is in the development of anticancer agents. Research indicates that derivatives of this compound can exhibit antileukemic properties. A study synthesized a series of benzothieno[3,2-d]pyrimidine derivatives, which showed promising activity against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for antibiotic development.

Agricultural Applications

This compound is utilized in the synthesis of agrochemicals. Its derivatives have been explored for their herbicidal and fungicidal activities, contributing to crop protection strategies. The compound's structure allows it to interact effectively with biological targets in pests and pathogens.

Organometallic Complexes

This compound can react with organometallic reagents to form complexes that are useful in catalysis and materials science. For instance, it can form monometallic and bimetallic complexes with iron, which are studied for their catalytic properties in various chemical reactions .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against leukemia cell lines |

| Antimicrobial activity | Active against multiple bacterial strains | |

| Agricultural Science | Herbicides and fungicides | Potential for crop protection |

| Organometallic Chemistry | Catalytic complexes | Formation of iron complexes |

Case Studies

- Antileukemic Agents : A study on benzothieno[3,2-d]pyrimidine derivatives highlighted the synthesis of compounds based on this compound that showed significant cytotoxicity against leukemia cells .

- Agricultural Efficacy : Research into the herbicidal properties of related pyrimidine compounds indicated that modifications to the methylthio group could enhance biological activity against specific weeds.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chlorine atoms and the methylthio group allows for interactions with various biological molecules, leading to its biological activity .

Comparison with Similar Compounds

The reactivity and applications of DCSMP can be contextualized by comparing it with structurally related pyrimidine derivatives. Key compounds are summarized below:

4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine (CAS N/A)

- Structure : A methylsulfonylphenyl group replaces the methylthio group.

- Key Differences :

- Synthesis : Prepared via multi-step reactions from 4-(methylthio)benzonitrile, involving oxidation and substitution .

4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS 1185317-80-9)

- Structure : Methoxy (-OMe) replaces the 6-chloro substituent.

- Key Differences: The methoxy group enhances solubility in polar solvents and directs NAS to the 4-position due to its electron-donating nature. Used to synthesize cyanopyrimidines via oxidation of the methylthio group to a sulfone, followed by cyanation .

- Reactivity : Less reactive toward electrophiles than DCSMP due to reduced halogenation sites .

4,6-Dichloro-2-(methoxymethyl)pyrimidine (CAS 1903-92-0)

- Structure : Methoxymethyl (-CH₂OCH₃) replaces the methylthio group.

- Key Differences :

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 33097-11-9)

- Structure : A formyl (-CHO) group is introduced at the 5-position.

- Key Differences: The aldehyde enables condensation reactions (e.g., hydrazone formation), expanding utility in nonlinear optical materials and coordination chemistry . Synthesized via Vilsmeier-Haack formylation of DCSMP, achieving ~60% yield .

5-Amino-4,6-dichloro-2-methylpyrimidine (CAS 39906-04-2)

- Structure: Amino (-NH₂) replaces the 5-hydrogen atom.

- Key Differences: The amino group is electron-donating, activating the ring for electrophilic substitution. Used in pharmaceutical intermediates but less reactive in NAS compared to DCSMP .

Comparative Data Table

Research Findings and Limitations

- Reactivity Trends : DCSMP exhibits superior versatility in multi-step synthesis compared to derivatives with fewer halogens or electron-donating groups. For example, attempts to chlorinate 4-chloro-6-ethoxy-2-(methylthio)pyrimidine at C5 failed due to reduced electron deficiency .

- Synthetic Challenges : Derivatives like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine require stringent oxidation conditions, limiting scalability .

- Applications: DCSMP-derived carbaldehydes show promise in photophysical studies, with enhanced nonlinear optical responses compared to non-functionalized analogs .

Biological Activity

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and methylthio groups. Its molecular formula is C₇H₆Cl₂N₂S, and it is known for its reactivity and ability to form derivatives that exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that this compound could inhibit the growth of various bacterial strains by targeting essential bacterial proteins, such as SecA, which is crucial for protein translocation in bacteria . The IC₅₀ values for related compounds were found to be in the low micromolar range, indicating potent activity against these pathogens.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Protein | IC₅₀ (μM) |

|---|---|---|

| This compound | EcSecA | 30 |

| Compound X | EcSecA | 18 |

| Compound Y | EcSecA | 20 |

Cytotoxicity

In vitro studies have shown that derivatives of this compound possess cytotoxic properties against cancer cell lines. Notably, compounds with similar structures demonstrated IC₅₀ values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines . This suggests potential for further development as anticancer agents.

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.59 |

| Compound B | MDA-MB-231 | 12.51 |

| Compound C | 4T1 | 13.23 |

The mechanism by which this compound exerts its biological effects often involves interaction with key cellular proteins. For example, the inhibition of the SecA protein disrupts bacterial viability by impairing protein translocation processes essential for bacterial growth and function . Additionally, the compound's ability to form reactive intermediates may contribute to its cytotoxic effects in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several pyrimidine derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that compounds derived from this compound showed significant inhibition of bacterial growth compared to controls .

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of synthesized derivatives on various cancer cell lines. The findings revealed that certain modifications to the pyrimidine structure enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dichloro-2-(methylthio)pyrimidine, and how are intermediates characterized?

The compound is typically synthesized from thiobarbituric acid in a two-step procedure involving chlorination and thioether formation. Key intermediates are characterized via 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. For example, oxidation of the thioether group to sulfone (using MCPBA in DCM) and subsequent displacement with cyanide (KCN in MeCN) are monitored by TLC and validated via NMR .

Q. What are the key physicochemical properties of this compound?

The compound is a low-melting solid (0–6°C) with a molecular formula of C5H4Cl2N2S and purity >95% (HPLC). Its reactivity is influenced by the electron-withdrawing chloro and methylthio groups, making it susceptible to nucleophilic substitution at C4 and C6 positions. Solubility in polar aprotic solvents (e.g., DCM, THF) facilitates reactions under anhydrous conditions .

Q. How can researchers ensure purity during synthesis and purification?

Purification is achieved via dry flash chromatography (Merck Silica Gel 60) and recrystallization. For example, intermediates like 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14) are isolated in 86% yield using benzyl alcohol/NaH, with purity confirmed by elemental analysis and melting point determination .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions involving this compound?

Chemoselectivity depends on reaction conditions:

- Weak bases (e.g., NaHCO3) favor chloride displacement by anilines or secondary amines.

- Strong bases (e.g., NaH) promote sulfone-group substitution by deprotonated nucleophiles.

Steric and electronic factors also influence selectivity. For instance, primary aliphatic amines preferentially displace sulfone groups in 4,6-dichloro-2-(methylsulfonyl)pyrimidine .

Q. What strategies improve low yields in multi-step syntheses (e.g., 30% yield in trichloropyrimidine formation)?

Yield optimization involves:

- Temperature control : Chlorination with NCS at 0°C improves regioselectivity.

- Catalyst screening : Palladium-catalyzed cross-coupling with triorganoindium reagents enhances functionalization efficiency.

- Solvent optimization : Anhydrous MeCN or THF minimizes side reactions .

Q. How do researchers resolve contradictions in reported CAS numbers or purity data?

Discrepancies in CAS numbers (e.g., 10597-32 vs. 16303-1A TFS) require cross-validation with supplier certificates and independent analytical methods (e.g., HPLC, NMR). Purity discrepancies (>98% vs. >95%) may arise from batch-specific variations or storage conditions, necessitating in-house verification .

Q. What are the limitations of photoredox alkylation for functionalizing this compound?

Photoredox alkylation fails due to the compound’s high reduction potential (−1.68 V vs. SCE), which disfavors radical formation. Alternative methods, such as Pd-catalyzed cross-coupling or nucleophilic displacement, are preferred for introducing alkyl/aryl groups .

Q. How can computational methods aid in predicting reaction pathways?

DFT calculations model transition states for substitutions at C4, C5, or C6 positions. For example, chlorination at C5 (using NCS) is sterically favored over C2, as shown by molecular docking studies of intermediates like 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) .

Q. Methodological Best Practices

Q. What analytical techniques are critical for characterizing derivatives?

- NMR : APT (Attached Proton Test) distinguishes CH3, CH2, CH, and quaternary carbons.

- IR spectroscopy : Confirms functional groups (e.g., S=O stretch at 1150 cm⁻¹ for sulfones).

- Mass spectrometry : APCI+ mode validates molecular ions for unstable intermediates .

Q. How should researchers handle air/moisture-sensitive reactions?

Use Schlenk lines or argon atmospheres for moisture-sensitive steps (e.g., NaH-mediated displacements). Solvents like THF must be distilled over CaH2 to remove trace water .

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLONIWOAGZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212197 | |

| Record name | 4,6-Dichloropyrimidine methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-25-8 | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloropyrimidine methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q28U6BR6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.